4-溴-2-异丙基-1H-咪唑

描述

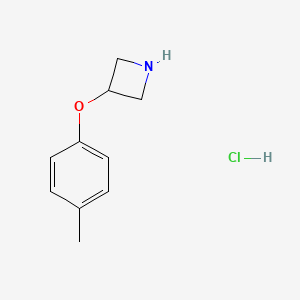

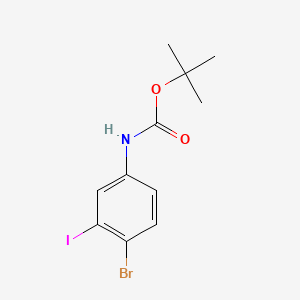

4-Bromo-2-isopropyl-1H-imidazole is a heterocyclic compound containing an imidazole ring . It is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis involves the selection of appropriate starting material 1,2-dimethyl-1H-imidazole in which the existing issue of regioisomer formation is circumvented and the selective debromination is accomplished by using isopropyl magnesium chloride .Molecular Structure Analysis

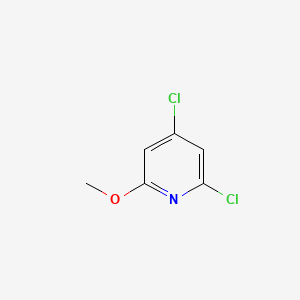

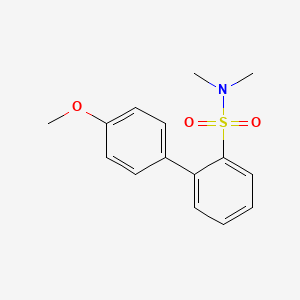

The molecular formula of 4-Bromo-2-isopropyl-1H-imidazole is C6H9BrN2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis

4-Bromo-2-isopropyl-1H-imidazole has an average mass of 189.053 Da and a monoisotopic mass of 187.994904 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 312.7±15.0 °C at 760 mmHg, and a flash point of 142.9±20.4 °C .科学研究应用

高效合成芳基咪唑

一个应用涉及通过高度选择性的钯催化芳基化反应,高效实用地合成4(5)-芳基-1H-咪唑和2,4(5)-二芳基-1H-咪唑。这个过程允许选择性地制备这些化合物,它们因其在制药和材料科学中的潜在用途而显著(Bellina, Cauteruccio, & Rossi, 2007)。

离子液体的合成

另一个重要的应用是合成离子液体,如1,4-(1-异丙基-咪唑)丁基溴化物,由于其低挥发性和作为各种化学反应溶剂的能力,对绿色化学应用至关重要(Qi, 2011)。

溴化反应

该化合物还用于溴化反应,例如在铜(I)溴化物存在下将2-巯基-1-甲基-咪唑烯转化为2-溴-1-甲基-咪唑,展示了其在合成有机化学中的作用(Lobana, Sultana, & Butcher, 2011)。

铜催化合成

从2-溴-3-烷基丙烯酸和胺酮出发,采用铜催化方法合成2,4-二取代咪唑酮,展示了该化合物在促进新颖有机反应中的重要性,这对于开发制药品和农药可能是有益的(Gong et al., 2010)。

聚集诱导发光性质

此外,4-溴-2-异丙基-1H-咪唑衍生物已被用于研究铜(I)配合物的聚集诱导发光性质,这对于开发在传感、成像和光电子学中具有潜在应用的材料是重要的(Liu et al., 2015)。

制药品的连续生产

此外,该化合物在制药品的连续生产中发挥作用,例如高温高压连续流合成1H-4-取代咪唑,展示了其在提高化学制造过程的效率和可持续性方面的实用性(Carneiro et al., 2015)。

安全和危害

未来方向

Recent advances in the synthesis of imidazoles have highlighted the importance of these heterocycles in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

作用机制

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical and biological properties . They are key components of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The broad range of activities suggests that these compounds likely interact with their targets in multiple ways, leading to various biochemical changes.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they likely induce a range of molecular and cellular changes .

属性

IUPAC Name |

5-bromo-2-propan-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXBJSJPKAAQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282416 | |

| Record name | 5-Bromo-2-(1-methylethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256643-65-8 | |

| Record name | 5-Bromo-2-(1-methylethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(1-methylethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(propan-2-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)